molecular formula C20H17F3N4O2S B11200253 4-amino-N~3~-benzyl-N~5~-[2-(trifluoromethyl)benzyl]-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-benzyl-N~5~-[2-(trifluoromethyl)benzyl]-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11200253
M. Wt: 434.4 g/mol
InChI Key: HSQFQLSNQGNPOY-UHFFFAOYSA-N
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Description

4-amino-N~3~-benzyl-N~5~-[2-(trifluoromethyl)benzyl]-1,2-thiazole-3,5-dicarboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N~3~-benzyl-N~5~-[2-(trifluoromethyl)benzyl]-1,2-thiazole-3,5-dicarboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.

    Introduction of Benzyl Groups: The benzyl groups can be introduced through nucleophilic substitution reactions using benzyl halides.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl positions, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Benzyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl groups can lead to the formation of benzaldehyde derivatives, while reduction of nitro groups can yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound has potential applications as a bioactive molecule. Its thiazole ring is known for its biological activity, and modifications to the benzyl and trifluoromethyl groups can enhance its interactions with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 4-amino-N~3~-benzyl-N~5~-[2-(trifluoromethyl)benzyl]-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.

    Benzyl Derivatives: Compounds with benzyl groups, such as benzylpenicillin, also show significant biological activity.

    Trifluoromethyl Derivatives: Compounds like fluoxetine contain the trifluoromethyl group and are known for their pharmacological effects.

Uniqueness

What sets 4-amino-N~3~-benzyl-N~5~-[2-(trifluoromethyl)benzyl]-1,2-thiazole-3,5-dicarboxamide apart is the combination of these functional groups in a single molecule

Properties

Molecular Formula

C20H17F3N4O2S

Molecular Weight

434.4 g/mol

IUPAC Name

4-amino-3-N-benzyl-5-N-[[2-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C20H17F3N4O2S/c21-20(22,23)14-9-5-4-8-13(14)11-26-19(29)17-15(24)16(27-30-17)18(28)25-10-12-6-2-1-3-7-12/h1-9H,10-11,24H2,(H,25,28)(H,26,29)

InChI Key

HSQFQLSNQGNPOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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